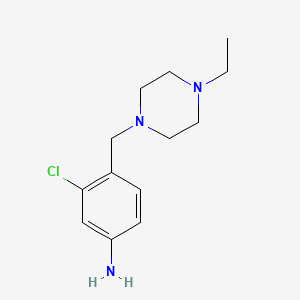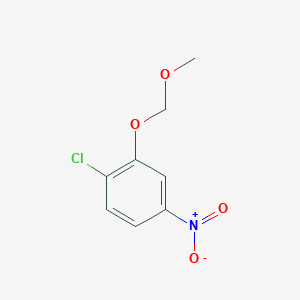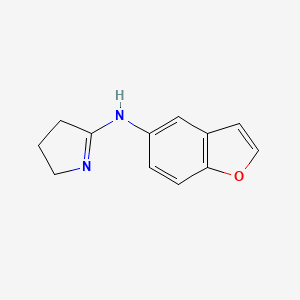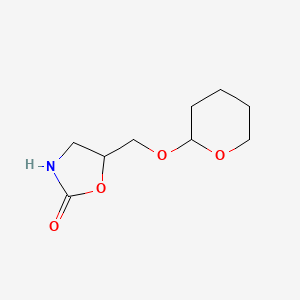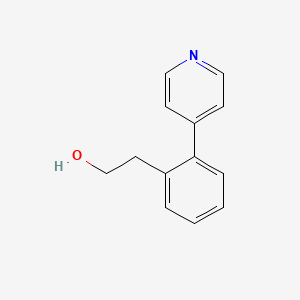
2-(4-Pyridinyl)-benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyridinyl)-benzeneethanol is an organic compound that features a benzene ring substituted with a pyridine ring and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)-benzeneethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the reaction for industrial purposes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Pyridinyl)-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-(4-Pyridinyl)-benzaldehyde or 2-(4-Pyridinyl)-benzoic acid.
Reduction: Formation of 2-(4-Piperidinyl)-benzeneethanol.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Pyridinyl)-benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(4-Pyridinyl)-benzeneethanol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
- 2-(4-Pyridinyl)-benzaldehyde
- 2-(4-Pyridinyl)-benzoic acid
- 2-(4-Piperidinyl)-benzeneethanol
- 4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 2-(4-Pyridinyl)-benzeneethanol is unique due to its combination of a pyridine ring and an ethanol group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
170837-77-1 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-(2-pyridin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2 |
Clave InChI |
KXZCGZKKFKOFLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


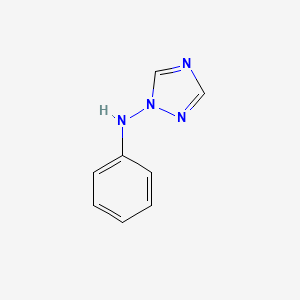

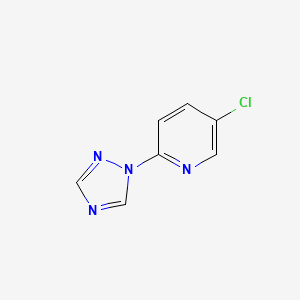
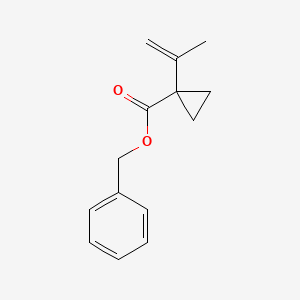
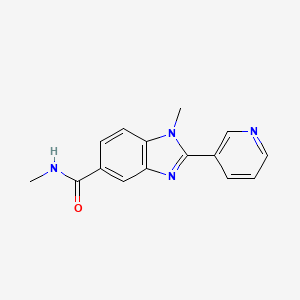

![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
